molecular formula C16H14N4O2S B2753874 N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 746641-37-2

N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2753874
CAS No.: 746641-37-2
M. Wt: 326.37
InChI Key: URBKUJYXKWLUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a thioacetamide linker. The pyridin-3-yl group at the 5-position of the oxadiazole ring introduces aromatic and electron-donating properties, while the N-methyl-N-phenyl moiety on the acetamide enhances lipophilicity. This structural framework is common in medicinal chemistry, particularly for anticancer and antimicrobial agents, due to the oxadiazole scaffold’s metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-methyl-N-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20(13-7-3-2-4-8-13)14(21)11-23-16-19-18-15(22-16)12-6-5-9-17-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKUJYXKWLUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, acetic anhydride, and various phenyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The oxadiazole moiety present in the compound has been linked to significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of the pyridine ring enhances the solubility and bioactivity of these compounds, making them suitable candidates for further development in antimicrobial therapies .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamideStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL
This compoundCandida albicans64 µg/mL

Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives have revealed promising results. Compounds similar to this compound have demonstrated significant growth inhibition against various cancer cell lines. For instance, studies report percent growth inhibitions (PGIs) ranging from moderate to high against cell lines such as OVCAR-8 and NCI-H40 .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (PGI)
Similar Oxadiazole DerivativeOVCAR-885.26%
Similar Oxadiazole DerivativeNCI-H4075.99%
Similar Oxadiazole DerivativeHCT11656.53%

Case Studies

Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against multidrug-resistant pathogens. The findings indicated that compounds similar to N-methyl-N-phenyl derivatives exhibited significant efficacy against MRSA strains with MIC values lower than traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of oxadiazole derivatives on cancer cell lines, researchers found that these compounds reduced cell viability at concentrations above 10 µM. This highlights their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

  • Pyridinyl vs. Halogenated Aryl Groups: Compound 154 () replaces the pyridin-3-yl group with a 4-chlorophenyl moiety, demonstrating potent anticancer activity (IC50 = 3.8 ± 0.02 μM against A549 cells). The chlorine atom enhances electron-withdrawing effects, which may improve DNA intercalation or enzyme inhibition .
  • N-Substituents on Acetamide :

    • The compound N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide () features a 2,3-dimethylphenyl group instead of N-methyl-N-phenyl. This substitution reduces steric hindrance but may decrease lipophilicity compared to the target compound’s branched N-alkyl/aryl group .
  • Benzofuran and Indole Derivatives :

    • Compounds with benzofuran (e.g., 5d in ) or indole substituents () exhibit distinct electronic profiles. For example, 2a () shows antimicrobial activity due to the benzofuran ring’s planar structure, which facilitates π-π stacking with microbial enzymes. The target compound’s pyridinyl group may instead prioritize interactions with mammalian targets .

Physical Properties

Compound Name Melting Point (°C) Molecular Formula Key Substituents Reference
Target Compound Not reported C17H16N4O2S Pyridin-3-yl, N-methyl-N-phenyl
4a () 189–194 C21H18N6O3S Benzothiazol-2-yl
4b () >300 C20H15N5O5S2 Phthalazinone, sulfamoylphenyl
154 () Not reported C21H16ClN5O2S 4-Chlorophenyl, pyrimidinyl
N-(2,3-dimethylphenyl)-... () Not reported C17H16N4O2S 2,3-Dimethylphenyl
  • Melting Points: High melting points (>300°C for 4b) correlate with rigid phthalazinone and sulfonamide groups, enhancing crystallinity. The target compound’s N-methyl-N-phenyl group likely reduces melting points compared to 4b but increases solubility in organic solvents .
  • Spectral Data : The S–CH2 group in 14a () resonates as a singlet at δ4.14 ppm in ¹H NMR, a feature shared with the target compound. Aromatic protons in the pyridinyl ring (target) vs. chlorophenyl (14a ) differ in chemical shift ranges (δ7.24–7.88 ppm for chlorophenyl vs. δ8.0–8.5 ppm for pyridinyl) .

Biological Activity

N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.

Structure and Properties

The compound features a thioacetamide moiety linked to a pyridinyl-substituted 1,3,4-oxadiazole. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the pyridinyl group enhances the compound's solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity of various oxadiazole derivatives, including this compound.

Case Studies and Research Findings

  • In vitro Cytotoxicity :
    • A study evaluated the compound against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The compound exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, indicating potent cytotoxicity compared to standard drugs like staurosporine (IC50 = 4.18 ± 0.05 µM) .
    • Another study reported IC50 values of 0.67 µM for PC-3 (prostate), 0.80 µM for HCT-116 (colon), and 0.87 µM for ACHN (renal) cancer cell lines .
  • Mechanistic Insights :
    • The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly targeting EGFR and Src kinases . Inhibition of these pathways leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy

  • Bacterial Strains Tested :
    • Efficacy was tested against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial activity .
  • Minimum Inhibitory Concentration (MIC) :
    • MIC values for the compound were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds.

Compound NameCancer Cell LineIC50 Value (µM)Antimicrobial Activity
N-methyl-N-phenyl...HEPG21.18 ± 0.14Effective against multiple strains
StaurosporineHEPG24.18 ± 0.05Not applicable
Compound APC-30.67Moderate
Compound BMCF70.80High

Q & A

Q. What are the recommended synthetic routes for preparing N-methyl-N-phenyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridinyl-oxadiazole thiol with N-methyl-N-phenyl chloroacetamide. Key steps include:
  • Thioether formation : Optimize reaction conditions (e.g., solvent polarity, base strength) to enhance nucleophilic substitution efficiency .
  • Oxadiazole cyclization : Use carbodiimide-mediated dehydration of thiosemicarbazide precursors under reflux conditions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate high-purity intermediates. Monitor reaction progress via TLC and confirm structures using 1H^1H-NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic analysis : Combine 1H^1H-NMR (to confirm methyl, phenyl, and pyridinyl protons), 13C^{13}C-NMR (for carbonyl and heterocyclic carbons), and FT-IR (to verify C=O, C-S, and C=N stretches) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Elemental analysis : Confirm empirical formula (e.g., C, H, N percentages) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility and stability : Assess aqueous solubility via shake-flask method and monitor degradation in PBS buffer (pH 7.4) over 24 hours using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational methods elucidate the binding mechanism of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate docking poses with molecular dynamics simulations (100 ns trajectories) .
  • QSAR modeling : Correlate substituent effects (e.g., pyridinyl vs. phenyl groups) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptor counts .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and identify critical residue interactions .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?

  • Methodological Answer :
  • Mechanistic probing : Use 18O^{18}O-labeling or deuterated solvents to track unexpected side reactions (e.g., hydrolysis of the oxadiazole ring) .
  • In situ monitoring : Employ ReactIR or HPLC-MS to detect transient intermediates and adjust reaction parameters (e.g., temperature, catalyst loading) .
  • Statistical optimization : Apply factorial design (e.g., Box-Behnken) to identify critical variables (e.g., solvent, stoichiometry) affecting yield .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability. Evaluate release kinetics in simulated gastric fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolic hotspots for structural modification .
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .

Experimental Design & Data Analysis

Q. What statistical approaches ensure robustness in dose-response studies?

  • Methodological Answer :
  • Replication : Perform triplicate experiments with independent compound batches to control batch-to-batch variability .
  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill slopes .
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Q. How should researchers validate the selectivity of this compound across related enzyme isoforms?

  • Methodological Answer :
  • Panel screening : Test against isoform-specific assays (e.g., kinase subfamilies) and quantify selectivity ratios (IC50_{50} ratios >10-fold) .
  • Crystallography : Co-crystallize the compound with target isoforms to compare binding modes (e.g., hydrogen-bond networks, hydrophobic contacts) .
  • Thermal shift assays : Measure ΔTm_m values to rank binding affinities across isoforms .

Cross-Disciplinary Applications

Q. What advanced spectroscopic techniques can probe the compound’s interaction with metal ions?

  • Methodological Answer :
  • EPR spectroscopy : Detect paramagnetic complexes (e.g., Cu2+^{2+}, Fe3+^{3+}) and analyze g-tensor values .
  • X-ray absorption spectroscopy (XAS) : Study coordination geometry and oxidation states at metal centers .
  • Fluorescence quenching : Titrate metal ions and calculate binding constants via Stern-Volmer plots .

Q. How can machine learning enhance the design of derivatives with improved properties?

  • Methodological Answer :
  • Feature engineering : Train models on datasets combining structural descriptors (e.g., Morgan fingerprints) and bioactivity data .
  • Generative models : Use VAEs or GANs to propose novel derivatives with optimized logP and solubility .
  • Validation : Prioritize top candidates for synthesis and testing, iterating based on experimental feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.